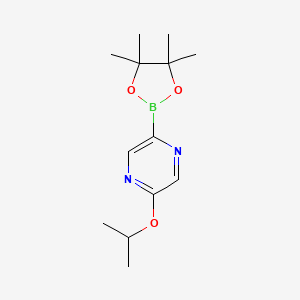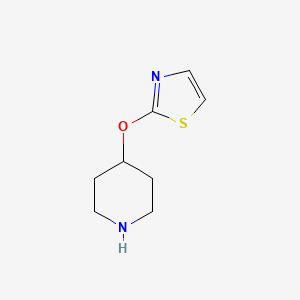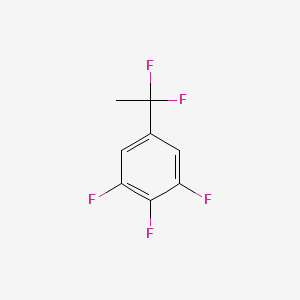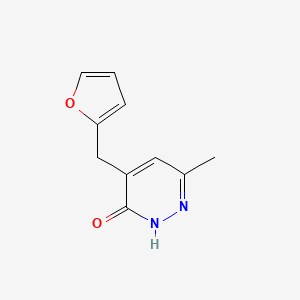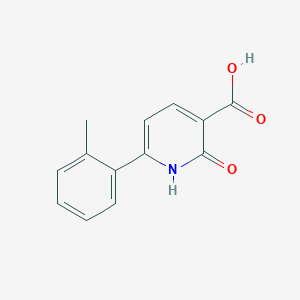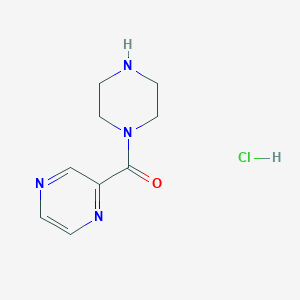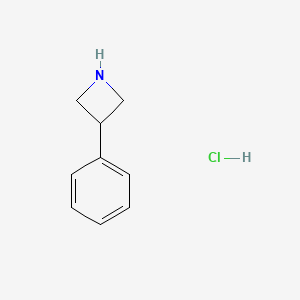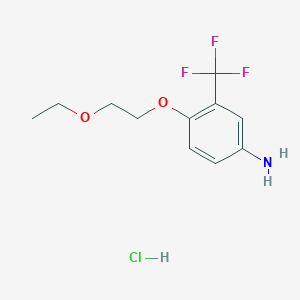
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride
Overview
Description
The compound “4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride” is likely an organic compound containing an aniline group, which is a phenyl group attached to an amino group. It also contains an ethoxyethoxy group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline group) with an amino group, a trifluoromethyl group, and an ethoxyethoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Anilines are generally basic due to the lone pair of electrons on the nitrogen atom. They can undergo reactions typical of amines, such as protonation to form salts. The trifluoromethyl group is electron-withdrawing, which would decrease the basicity of the aniline group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Anilines are generally polar due to the amino group, and the presence of the ethoxyethoxy group would likely make it even more polar .Scientific Research Applications
Synthesis and Chemical Properties
- Research has demonstrated methods for synthesizing 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, showcasing the reactivity of trifluoromethyl anilines with diethyl malonate under specific conditions to yield high-value products in high yields (Gong & Kato, 2004). This illustrates the potential for creating biologically active compounds or intermediates for further chemical transformations.
- Another study focused on synthesizing 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, highlighting a high-yield process and emphasizing the environmental friendliness of the synthesis method (Wen Zi-qiang, 2007).
Applications in Material Science
- Investigations into the vibrational analysis of trifluoromethyl anilines have contributed to understanding the substituent effects on molecular structure, which is crucial for designing materials with specific electronic or optical properties (Revathi et al., 2017). This research is foundational for developing new nonlinear optical (NLO) materials.
Pharmaceutical and Biological Applications
- A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives was developed, addressing the challenge of incorporating the trifluoromethoxy group into aromatic compounds. This method is particularly relevant for discovering and developing new pharmaceuticals and agrochemicals due to the desirable properties conferred by the trifluoromethoxy group (Pengju Feng & Ming‐Yu Ngai, 2016).
Catalysis and Reaction Mechanisms
- The study of catalytic methods for synthesizing arylamides of 3-hydroxy-2-naphthoic acid, widely used in producing organic pigments and pharmaceuticals, showcases the application of trifluoromethyl anilines in facilitating complex organic reactions (Leon Shteinberg, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-2-16-5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;/h3-4,7H,2,5-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBDWQROXIDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)
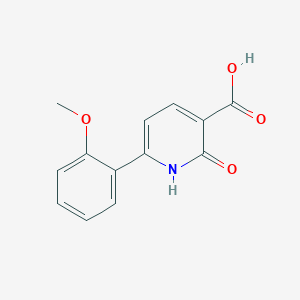
![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)
